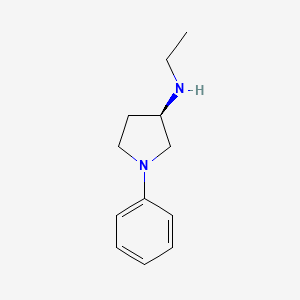
2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a complex organic compound with a unique structure that combines an amino group, a phenylsulfanyl group, and a pyrimidinylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenylsulfanyl with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenylsulfanyl group can be reduced to form thiol derivatives.
Substitution: The pyrimidinylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, thiol derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets. The amino and phenylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The pyrimidinylamine group can interact with nucleic acids and proteins, potentially disrupting their normal activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a different heterocyclic structure.
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Contains an aminophenyl group and a pyrazoline ring.
4-Amino-N-(4-aminosulfonylphenyl)benzenesulfonamide: Features an aminophenyl group and sulfonamide functionality.
Uniqueness
2-(4-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse interactions with other molecules, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
284681-57-8 |
|---|---|
Molekularformel |
C14H18N4OS |
Molekulargewicht |
290.39 g/mol |
IUPAC-Name |
2-(4-aminophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine |
InChI |
InChI=1S/C14H18N4OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-10(15)5-7-11/h4-9H,3,15H2,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
YNRDCCSUJNVCRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)

![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B12919215.png)
![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)

![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)


